molecular formula C19H19F2N3O4S B2577503 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-difluorophenyl)ethanediamide CAS No. 896267-40-6

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-difluorophenyl)ethanediamide

Cat. No.: B2577503
CAS No.: 896267-40-6
M. Wt: 423.43
InChI Key: DDIQRMZBWZXKAN-UHFFFAOYSA-N
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Description

N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-difluorophenyl)ethanediamide is a synthetic organic compound designed with a multi-substituted ethanediamide backbone, which is flanked by a 2,4-difluorophenyl group and a benzenesulfonyl-modified pyrrolidinylmethyl moiety . This molecular architecture incorporates features that are prevalent in the design of enzyme inhibitors, suggesting its potential as a valuable chemical tool in biochemical and pharmacological research . The strategic inclusion of the sulfonamide group and the fluorinated aromatic system is a common motif in compounds investigated for various biological activities, including as protein kinase inhibitors and in the development of agrochemicals . Researchers may find this compound particularly useful for exploring novel pathways in medicinal chemistry and chemical biology. Structurally related compounds containing the pyrrolidinylsulfonamide motif have been identified as high-affinity antagonists for specific receptors, such as the κ-opioid receptor (KOR), highlighting the potential of this chemical class in neuroscientific and psychiatric research . Furthermore, synthetic sulfonamides have demonstrated significant pharmacological effects in research models, including analgesic and antiallodynic properties, which are being explored for the management of conditions like diabetic neuropathic pain . This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O4S/c20-13-8-9-17(16(21)11-13)23-19(26)18(25)22-12-14-5-4-10-24(14)29(27,28)15-6-2-1-3-7-15/h1-3,6-9,11,14H,4-5,10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIQRMZBWZXKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the benzenesulfonyl group. The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The benzenesulfonyl group is then introduced through a sulfonylation reaction, which involves the reaction of benzene with a sulfonyl chloride in the presence of a base.

The final step involves the coupling of the pyrrolidine derivative with the difluorophenyl ethanediamide. This coupling reaction is usually carried out under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

  • Target Compound vs. Benzodioxolyl Analogs () : The benzenesulfonyl group in the target compound may improve aqueous solubility compared to the benzodioxolyl group, which is more lipophilic. The 2,4-difluorophenyl substituent offers metabolic stability advantages over the 4-fluorophenyl-piperazinyl group in , which could be prone to oxidative N-dealkylation.
  • Target Compound vs. The methylsulfanyl group in increases lipophilicity, whereas the pyrrolidinylmethyl group in the target compound balances solubility and membrane permeability.
  • Target Compound vs. W-15 (): While W-15 is a sulfonamide-based opioid analog, the target compound’s ethanediamide core allows for distinct hydrogen-bonding interactions.

Research Findings and Hypotheses

Pharmacological Implications

  • The benzenesulfonyl group may confer protease or kinase inhibitory activity, as seen in sulfonamide-containing drugs (e.g., COX-2 inhibitors) .
  • Fluorine substituents (2,4-difluorophenyl) are known to enhance blood-brain barrier penetration and metabolic stability, making the target compound a candidate for central nervous system targets .

Biological Activity

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-difluorophenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a benzenesulfonyl group, suggest various biological activities. This article explores the biological activity of this compound, synthesizing available research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C23H29N3O6S
  • Molecular Weight : 475.6 g/mol
  • CAS Number : 887219-31-0

The compound's structure includes a pyrrolidine ring, which is known for its ability to interact with various biological targets. The presence of a difluorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nitric Oxide Production : Preliminary studies indicate that compounds with similar structural motifs may inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties.
  • Interaction with Biological Targets : The sulfonamide group enhances the compound's ability to participate in nucleophilic substitutions, potentially allowing it to interact effectively with various proteins and enzymes involved in disease pathways.
  • Pharmacological Effects : Similar compounds have demonstrated activities such as analgesic effects, anti-inflammatory actions, and antibacterial properties due to their structural characteristics.

Case Studies

  • Anti-inflammatory Potential : A study exploring the anti-inflammatory effects of sulfonamide derivatives found that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Cancer Research : Another investigation into pyrrolidine-based compounds revealed their effectiveness as inhibitors of cancer cell proliferation in various tumor types. The mechanisms involved included modulation of signaling pathways associated with cell growth and apoptosis .

Synthesis and Modification

The synthesis of this compound typically involves multiple steps including the formation of the pyrrolidine ring and subsequent functionalization with the benzenesulfonyl and difluorophenyl groups. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic profile.

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